molecular formula C25H33N3O6 B13445447 16Beta-Methyl-17,20:20,21-bis(methylenedioxy)-pregna-1,4-diene-3,11-dione 3-Semicarbazone

16Beta-Methyl-17,20:20,21-bis(methylenedioxy)-pregna-1,4-diene-3,11-dione 3-Semicarbazone

Cat. No.: B13445447
M. Wt: 471.5 g/mol
InChI Key: YISHKSDOXRWYLO-NUHMIIICSA-N
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Description

16Beta-Methyl-17,20:20,21-bis(methylenedioxy)-pregna-1,4-diene-3,11-dione 3-Semicarbazone is a synthetic steroid derivative. Steroid derivatives are often studied for their potential biological activities, including anti-inflammatory, anticancer, and antiviral properties. This compound is of interest due to its unique chemical structure, which may confer specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16Beta-Methyl-17,20:20,21-bis(methylenedioxy)-pregna-1,4-diene-3,11-dione 3-Semicarbazone typically involves multiple steps, starting from a suitable steroid precursor. Common steps may include:

    Functional Group Protection: Protecting groups are often used to prevent unwanted reactions at specific sites.

    Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups.

    Methylenedioxy Formation: This step involves the formation of methylenedioxy bridges, which can be achieved using reagents like formaldehyde and a suitable acid catalyst.

    Semicarbazone Formation: The final step involves the reaction of the ketone group with semicarbazide to form the semicarbazone derivative.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Scaling Up Reactions: Using larger reactors and optimizing reagent concentrations.

    Purification Techniques: Employing techniques like crystallization, chromatography, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

16Beta-Methyl-17,20:20,21-bis(methylenedioxy)-pregna-1,4-diene-3,11-dione 3-Semicarbazone can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its effects on cellular processes and pathways.

    Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or inflammation.

    Industry: Potential use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of 16Beta-Methyl-17,20:20,21-bis(methylenedioxy)-pregna-1,4-diene-3,11-dione 3-Semicarbazone likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Prednisolone: A corticosteroid with anti-inflammatory properties.

    Dexamethasone: Another corticosteroid used to treat inflammation and immune-related conditions.

    Betamethasone: A synthetic glucocorticoid with potent anti-inflammatory effects.

Uniqueness

16Beta-Methyl-17,20:20,21-bis(methylenedioxy)-pregna-1,4-diene-3,11-dione 3-Semicarbazone is unique due to its specific chemical structure, which may confer distinct biological activities compared to other steroid derivatives. Its methylenedioxy bridges and semicarbazone group are not commonly found in other similar compounds, potentially leading to unique interactions with biological targets.

Properties

Molecular Formula

C25H33N3O6

Molecular Weight

471.5 g/mol

InChI

InChI=1S/C25H33N3O6/c1-14-8-18-17-5-4-15-9-16(27-28-21(26)30)6-7-22(15,2)20(17)19(29)10-23(18,3)25(14)24(33-13-34-25)11-31-12-32-24/h6-7,9,14,17-18,20H,4-5,8,10-13H2,1-3H3,(H3,26,28,30)/b27-16-/t14-,17-,18-,20+,22-,23-,24?,25+/m0/s1

InChI Key

YISHKSDOXRWYLO-NUHMIIICSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=C/C(=N\NC(=O)N)/C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@@]15C6(COCO6)OCO5)C)C

Canonical SMILES

CC1CC2C3CCC4=CC(=NNC(=O)N)C=CC4(C3C(=O)CC2(C15C6(COCO6)OCO5)C)C

Origin of Product

United States

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